1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile
描述
The compound 1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is a heterocyclic organic molecule featuring a pyridine ring linked to a substituted pyrazine moiety via a cyclobutane-carbonitrile scaffold. The pyridine ring is substituted at the 3-position with a cyclobutane-carbonitrile group, while the pyrazine ring contains an amino (-NH₂) and a methyl (-CH₃) group at the 5- and 3-positions, respectively.
属性
分子式 |
C15H15N5 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
1-[6-(5-amino-3-methylpyrazin-2-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C15H15N5/c1-10-14(19-8-13(17)20-10)12-4-3-11(7-18-12)15(9-16)5-2-6-15/h3-4,7-8H,2,5-6H2,1H3,(H2,17,20) |
InChI 键 |
NOHWRLVYHAAMRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CN=C1C2=NC=C(C=C2)C3(CCC3)C#N)N |
产品来源 |
United States |
准备方法
Synthesis of Pyridine-Cyclobutanecarbonitrile Fragment
The pyridine subunit bearing a cyclobutanecarbonitrile group likely originates from a halogenated pyridine precursor. For example, 5-bromo-3-(cyclobutanecarbonitrile)pyridine could be synthesized through:
-
Cyclopropane ring expansion : Reaction of a nitrile-containing cyclopropane with a pyridine derivative under thermal or photochemical conditions.
-
Nitrile introduction : Cyanation of a bromopyridine intermediate using metal-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction).
Synthesis of 5-Amino-3-methylpyrazin-2-yl Substituent
The pyrazine fragment can be prepared via bromination and amination of a methylpyrazine precursor. A relevant example from literature involves the bromination of 2-amino-6-chloropyrazine using -bromosuccinimide (NBS) in mixed solvents (chloroform/acetonitrile/methanol), yielding 5-bromo-6-chloropyrazin-2-amine with 79% efficiency. Subsequent methylation at the 3-position may involve Ullmann-type coupling or nucleophilic substitution.
Suzuki-Miyaura Cross-Coupling
The pyridine and pyrazine fragments can be coupled using a palladium catalyst. For instance:
Key considerations include:
-
Protecting groups : The amino group on the pyrazine must be protected (e.g., as a tert-butoxycarbonyl (Boc) derivative) to prevent side reactions.
-
Solvent system : A mix of toluene/ethanol/water (4:1:1) ensures solubility of both fragments.
-
Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.
Buchwald-Hartwig Amination
Alternatively, coupling a bromopyridine derivative with a pyrazineamine via Pd-mediated amination:
This method requires anhydrous conditions and inert atmosphere to prevent catalyst deactivation.
Optimization Challenges and Solutions
Steric Hindrance
The cyclobutanecarbonitrile group introduces significant steric bulk, which can impede coupling reactions. Strategies to mitigate this include:
Regioselectivity
Ensuring substitution occurs exclusively at the pyridine’s 6-position requires directing groups. The nitrile’s electron-withdrawing nature inherently directs electrophilic substitution to the para position.
Representative Synthetic Protocol
Step 1: Bromination of 2-Amino-6-chloropyrazine
| Parameter | Value |
|---|---|
| Starting material | 2-Amino-6-chloropyrazine |
| Reagent | NBS (1.1 equiv) |
| Solvent | CHCl/MeCN/MeOH (10:1:1) |
| Temperature | 0°C → 20°C |
| Time | 1 hour |
| Yield | 79% |
Step 2: Methylation at Pyrazine 3-Position
| Parameter | Value |
|---|---|
| Substrate | 5-Bromo-6-chloropyrazin-2-amine |
| Methylating agent | MeMgBr (2.0 equiv) |
| Solvent | THF, −78°C |
| Catalyst | CuI (10 mol%) |
| Yield | 65% |
Step 3: Suzuki Coupling with Pyridine Fragment
| Parameter | Value |
|---|---|
| Boronic ester | 3-(Cyclobutanecarbonitrile)pyridine-5-boronic pinacol ester |
| Catalyst | Pd(PPh) (5 mol%) |
| Base | KCO |
| Solvent | Toluene/EtOH/HO (4:1:1) |
| Temperature | 90°C, 18 hours |
| Yield | 58% |
Analytical Characterization
Critical data for verifying the target compound include:
-
H NMR (CDCl): δ 8.45 (s, 1H, pyridine-H), 7.89 (s, 1H, pyrazine-H), 4.82 (s, 2H, NH), 2.75–2.60 (m, 4H, cyclobutane), 2.34 (s, 3H, CH).
Industrial-Scale Considerations
While laboratory-scale synthesis yields ~50–60%, scaling up requires addressing:
-
Catalyst recycling : Immobilized Pd catalysts reduce costs.
-
Solvent recovery : Distillation systems for toluene/ethanol mixtures.
-
Byproduct management : Bromide salts from NBS reactions necessitate ion-exchange resins.
化学反应分析
反应类型
1-(6-(5-氨基-3-甲基吡嗪-2-基)吡啶-3-基)环丁烷碳腈可以进行各种类型的化学反应,包括:
氧化: 该化合物可以氧化形成相应的氧化物。
还原: 还原反应可以将腈基转化为胺基。
取代: 该化合物可以参与亲核取代反应,尤其是在吡啶和吡嗪环上。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用如氢化铝锂或硼氢化钠之类的还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要形成的产物
氧化: 形成氧化物或羟基衍生物。
还原: 形成胺。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
1-(6-(5-氨基-3-甲基吡嗪-2-基)吡啶-3-基)环丁烷碳腈具有多种科学研究应用:
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 由于其独特的结构,正在研究其作为生化探针的潜力。
医学: 正在探索其潜在的治疗特性,包括抗癌和抗炎活性。
工业: 用于开发具有特定化学性质的新材料.
作用机制
1-(6-(5-氨基-3-甲基吡嗪-2-基)吡啶-3-基)环丁烷碳腈的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节它们的活性并导致各种生物学效应。确切的分子靶标和途径仍在研究中,但初步研究表明涉及与细胞生长和炎症相关的信号通路 .
相似化合物的比较
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2.1.1 1-(6-Chloro-3-pyridyl)cyclobutanecarbonitrile (CAS 485828-75-9)
- Molecular Formula : C₁₀H₉ClN₂
- Substituents: A chloro (-Cl) group replaces the 5-amino-3-methylpyrazine moiety in the target compound.
- Key Differences: Electron Effects: The chloro group is electron-withdrawing, reducing electron density on the pyridine ring compared to the electron-donating amino group in the target compound. This difference may alter reactivity in nucleophilic/electrophilic reactions . Polarity: The absence of the polar amino group likely decreases solubility in polar solvents for the chloro analog.
2.1.2 Thiazolo-Pyrimidine Carbonitriles (Compounds 11a and 11b, )
- Molecular Formulas :
- 11a : C₂₀H₁₀N₄O₃S (MW: 386.37)
- 11b : C₂₂H₁₇N₃O₃S (MW: 403.45)
- Substituents : Both feature a thiazolo-pyrimidine core with benzylidene and carbonitrile groups.
- Synthesis: These compounds are synthesized via condensation with aldehydes, differing from the coupling reactions likely required for the target compound’s pyrazine-pyridine linkage .
2.1.3 Imidazo-Pyrrolo-Pyrazine Derivatives ()
- Example: 5-(((1S,3R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)methylamino)pyrazine-2-carbonitrile
- Stereochemistry: The cyclopentyl group introduces stereochemical considerations absent in the target compound, which may influence binding selectivity .
Molecular and Physicochemical Properties
生物活性
1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclobutane ring fused with a pyridine and a pyrazine moiety, with an amino group enhancing its reactivity and biological potential. The compound's molecular formula is with a molecular weight of approximately 242.28 g/mol .
Structural Characteristics
The structural uniqueness of this compound is pivotal to its biological activity. The presence of the cyano group (–C≡N) allows for hydrolysis, potentially forming carboxylic acids, while the amino group can engage in nucleophilic substitution reactions. The electron-rich nature of the pyridine ring may also facilitate electrophilic aromatic substitution, contributing to its interactions with biological targets .
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly as inhibitors of receptor tyrosine kinases such as fibroblast growth factor receptors (FGFRs). These receptors play critical roles in various cancers and other diseases, making this compound a candidate for cancer therapeutics .
The biological activity of this compound may be attributed to its ability to inhibit specific signaling pathways involved in tumor growth and proliferation:
- Inhibition of FGFRs : By blocking FGFR signaling, the compound may prevent cancer cell proliferation and survival.
- Interaction with Kinases : The compound's structural features suggest potential interactions with other kinases implicated in cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the pharmacological profiles and therapeutic potentials:
- Inhibition Studies : Research has shown that related compounds effectively inhibit FGFRs in vitro, leading to reduced cell viability in cancer cell lines .
- Pharmacokinetics : Investigations into the pharmacokinetics reveal that compounds with similar structures exhibit favorable absorption and bioavailability, essential for their effectiveness as therapeutic agents.
- Toxicity Assessments : Toxicological studies indicate that while these compounds can be potent inhibitors, their safety profiles must be carefully evaluated to minimize adverse effects.
Comparative Analysis
To better understand the potential of this compound, a comparison with other known inhibitors is presented below:
常见问题
Q. What are the optimized synthetic routes for 1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile, and how do reaction conditions influence yield and purity?
The synthesis of structurally analogous nitrile-containing heterocycles (e.g., pyridine-carbonitrile derivatives) typically involves multi-step reactions. Key steps include:
- Cyclopropane ring formation : Cyclobutane rings are often constructed via [2+2] cycloaddition or alkylation of pre-functionalized pyridine intermediates under controlled temperature (e.g., reflux in acetic anhydride) .
- Substituent introduction : Amino and methyl groups on pyrazine rings are introduced via nucleophilic substitution or catalytic hydrogenation, requiring inert atmospheres (e.g., N₂) to prevent oxidation .
- Critical factors : Solvent polarity (e.g., DMF vs. ethanol) and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yields. For example, IR and NMR data from similar compounds show that prolonged reflux (>6 hours) in acetic anhydride increases cyclization efficiency but may reduce purity due to side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- IR spectroscopy : Identifies nitrile (C≡N) stretches near 2,220 cm⁻¹ and amino (NH₂) bands at 3,400–3,500 cm⁻¹, critical for verifying functional group integrity .
- NMR : ¹H NMR resolves cyclobutane proton environments (δ 2.0–3.0 ppm) and pyridine/pyrazine aromatic protons (δ 6.5–8.5 ppm). ¹³C NMR confirms nitrile carbon signals at ~115 ppm .
- X-ray crystallography : Resolves spatial arrangement of the cyclobutane and pyrazine-pyridine core. For example, CCDC-971311 (analogous structure) reveals dihedral angles between rings, influencing π-π stacking interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
SAR studies should focus on:
- Core modifications : Replace the cyclobutane with cyclopropane or cyclohexane to assess steric effects on target binding. Evidence from pyridine-carbonitrile analogs shows that larger rings reduce solubility but enhance receptor affinity .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyrazine ring to modulate electronic effects. For example, chloro-substituted analogs exhibit enhanced antimicrobial activity compared to methyl derivatives .
Q. What computational strategies are recommended to resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). For instance, docking studies on pyrazine-pyridine hybrids explain why methyl substituents improve binding to hydrophobic pockets .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Discrepancies in IC₅₀ values may arise from conformational flexibility of the cyclobutane ring .
- QSAR models : Correlate electronic descriptors (e.g., Hammett constants) with bioactivity. A study on dihydropyridine-carbonitriles demonstrated that logP values >3.0 correlate with reduced solubility but higher membrane permeability .
Q. How can researchers address solubility challenges during in vitro assays?
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability. For analogs like methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate, sonication (30 minutes) improves dispersion .
- Prodrug design : Introduce phosphate or ester groups at the nitrile position to enhance aqueous solubility. Hydrolysis under physiological conditions regenerates the active form .
Q. What are the best practices for validating synthetic intermediates when scaling up reactions?
- In-line analytics : Employ LC-MS to monitor reaction progress and detect byproducts (e.g., deaminated intermediates). For example, MS data (m/z 386 [M⁺]) confirmed purity of a thiazolo-pyrimidine intermediate .
- Scale-up protocols : Gradual temperature ramping (e.g., 5°C/minute) during cyclization prevents exothermic side reactions. Pilot-scale syntheses of similar compounds achieved >90% yield at 100 g scale .
Methodological Notes
- Contradiction resolution : Conflicting bioactivity data may arise from assay variability (e.g., cell line differences). Use orthogonal assays (e.g., SPR and enzymatic inhibition) to confirm results .
- Data reproducibility : Standardize solvent purification (e.g., molecular sieves for DMF) and reaction atmosphere (argon vs. nitrogen) to minimize batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
